molecular formula C15H25NO2 B1613237 2-Dodecanoyloxazole CAS No. 898758-48-0

2-Dodecanoyloxazole

Cat. No.: B1613237
CAS No.: 898758-48-0
M. Wt: 251.36 g/mol
InChI Key: RZLRWUMYWJZOOX-UHFFFAOYSA-N
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Description

2-Dodecanoyloxazole is an oxazole derivative characterized by a dodecanoyl (12-carbon acyl) group at the 2-position of the oxazole ring. The oxazole core is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The long aliphatic chain at the 2-position imparts unique physicochemical properties, such as increased lipophilicity compared to oxazoles with aromatic or shorter substituents. Applications of such compounds span pharmaceuticals, materials science, and agrochemicals, though this compound’s exact roles require further exploration.

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-16-12-13-18-15/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRWUMYWJZOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642041
Record name 1-(1,3-Oxazol-2-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-48-0
Record name 1-(1,3-Oxazol-2-yl)dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dodecanoyloxazole can be synthesized through various methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. This method proceeds via a 5-exo-dig cyclization process, leading to the formation of oxazoles under mild conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet. This eco-friendly approach is advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Dodecanoyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert oxazoles into oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted oxazoles and oxazolines, which have significant biological and pharmacological activities .

Scientific Research Applications

2-Dodecanoyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Dodecanoyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents at the 2-position significantly influence oxazole properties. Below is a comparative analysis (Table 1):

Compound Substituent(s) Melting Point (°C) Key Properties Reference
2-Dodecanoyloxazole C₁₁H₂₃CO- (2-position) Not reported High lipophilicity, low polarity N/A
2-Phenyl-5-γ-tolyloxazole Ph-, γ-tolyl- (2,5-positions) 81 Crystalline, moderate solubility
2-Amino-5-methyloxazole NH₂-, CH₃- (2,5-positions) Not reported Polar, reactive for derivatization
2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole Fluorosulfonyloxy-Ph- (2-position) Not reported High electrophilicity, reactive

Key Observations :

  • Lipophilicity: The dodecanoyl group in this compound enhances membrane permeability but reduces aqueous solubility compared to polar derivatives like 2-aminooxazoles .
  • Thermal Stability : Aromatic substituents (e.g., phenyl, tolyl) confer higher melting points (e.g., 81°C for 2-phenyl-5-γ-tolyloxazole) due to π-π stacking, whereas aliphatic chains likely lower melting points .

Biological Activity

2-Dodecanoyloxazole is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications. The findings are supported by various research studies and data tables that summarize key results.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of dodecanoyl chloride with an appropriate oxazole precursor. This method allows for the introduction of the dodecanoyl group, which is essential for the compound's biological activity.

Anticancer Properties

Research indicates that oxazole derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain oxazole derivatives showed cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Cytotoxicity of Oxazole Derivatives

CompoundCell LineIC50 (µM)
This compoundLNCaP0.05
PC30.08
Other derivativesVariousVaries

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation and survival. For instance, it has been shown to interfere with sphingolipid metabolism, which is crucial in regulating apoptosis and cell growth.

Antimicrobial Activity

In addition to anticancer properties, oxazole derivatives have been reported to possess antimicrobial activities. A comprehensive review highlighted that some oxazoles exhibit effective inhibition against bacterial strains and fungi.

Table 2: Antimicrobial Activity of Oxazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vitro against prostate cancer cell lines LNCaP and PC3. The results indicated a significant reduction in cell viability at concentrations as low as 0.05 µM for LNCaP cells, demonstrating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of various oxazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, supporting its use in developing new antimicrobial therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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